molecular formula C44H38N4OV B13405522 oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

Cat. No.: B13405522
M. Wt: 689.7 g/mol
InChI Key: PVZWGIZMCAARHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a metalloporphyrin derivative characterized by a hydrogenated porphyrin core (decahydroporphyrin) with four phenyl substituents at the meso-positions. The central vanadium ion exists in the +2 oxidation state, coordinated within the macrocycle’s nitrogenous cavity, and balances the overall diide charge (-2) of the ligand . The compound’s applications may span catalysis, molecular electronics, and corrosion inhibition, though its specific performance metrics require contextualization against analogous metalloporphyrins.

Properties

Molecular Formula

C44H38N4OV

Molecular Weight

689.7 g/mol

IUPAC Name

oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

InChI

InChI=1S/C44H38N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28,33,35,38,40-45,48H;;/q-2;;+2

InChI Key

PVZWGIZMCAARHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O=[V+2]

Origin of Product

United States

Preparation Methods

Direct Metalation of Tetraphenylporphyrin Derivatives

Methodology:

This approach involves reacting free tetraphenylporphyrin (TPP) with a vanadium source under controlled conditions.

Typical Procedure:

  • Dissolution of tetraphenylporphyrin in a suitable solvent such as dichloromethane (DCM) or chloroform.
  • Addition of a vanadium(IV) or vanadium(V) precursor, commonly vanadyl sulfate (VOSO₄) or vanadyl chloride (VOCl₂).
  • Refluxing the mixture under inert atmosphere (nitrogen or argon) to facilitate metal insertion.
  • Monitoring by UV-Vis spectroscopy to confirm complex formation.
  • Purification via column chromatography or recrystallization.

Reaction Conditions:

Parameter Typical Range Reference
Solvent DCM, CHCl₃
Vanadium precursor VOSO₄, VOCl₂
Temperature Reflux (~60-80°C)
Atmosphere Inert (N₂ or Ar)

Advantages:

  • Simplicity and directness.
  • Suitable for large-scale synthesis.

Limitations:

  • Requires careful control of reaction parameters to prevent oxidation or decomposition.

Pre-formed Metal Complexation of Modified Porphyrins

Methodology:

This involves synthesizing a modified porphyrin precursor, such as meso-tetraphenylporphyrin, followed by metalation using vanadium salts.

Procedure:

  • Synthesis of tetraphenylporphyrin via established routes, such as the Adler-Longo method, involving condensation of pyrrole with benzaldehyde derivatives.
  • Metalation by refluxing the free base porphyrin with vanadium salts (e.g., VOSO₄) in a suitable solvent.
  • Use of acid or base catalysis to facilitate insertion.
  • Post-reaction purification, often via chromatography or recrystallization.

Reaction Conditions:

Parameter Typical Range Reference
Solvent DMF, DMSO, or chloroform
Vanadium salt VOSO₄, VO(acac)₂
Temperature 80-120°C
Duration 4-24 hours

Advantages:

  • Higher selectivity and yield.
  • Better control over complexation.

Limitations:

  • Longer synthesis steps for precursor preparation.

Specific Synthesis Protocols and Data

Reflux in Organic Solvent with Vanadium Salts

A common method involves refluxing tetraphenylporphyrin with vanadyl sulfate in dichloromethane or chloroform, as per the synthesis described in literature.

Example:

  • Dissolve 1 mmol of tetraphenylporphyrin in 50 mL of DCM.
  • Add 1.2 mmol of VOSO₄·xH₂O.
  • Reflux under nitrogen for 6 hours.
  • Cool, then filter and wash the precipitate.
  • Recrystallize from DCM/hexane mixture.

Yield: Approximately 45-60%, depending on conditions.

Axial Ligand Complexation

Further functionalization involves axial ligation with salicylates or other ligands, as demonstrated in bioactivity studies. This process enhances stability and bioavailability.

Data Tables Summarizing Preparation Parameters

Method Reagents Solvent Temperature Time Yield Notes
Direct metalation VOSO₄, tetraphenylporphyrin DCM Reflux (~70°C) 6 hours 45-60% Inert atmosphere recommended
Pre-formed complexation Vanadyl salts, porphyrin DMF or chloroform 80-120°C 4-24 hours Variable Longer process, higher control

Research Findings and Innovations

Recent studies highlight the importance of optimizing reaction conditions to improve yield and purity. For example, the use of microwave-assisted synthesis has shown to reduce reaction times significantly while maintaining high yields. Additionally, axial ligation with salicylates enhances the stability of the complex, which is crucial for biological applications.

Chemical Reactions Analysis

Types of Reactions

Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under ambient conditions, although some may require elevated temperatures or pressures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxovanadium(V) species, while reduction reactions can produce vanadium(III) complexes .

Scientific Research Applications

Oxovanadium porphyrins have applications in photodynamic therapy, molecular electronics, biological applications, and environmental toxicology . Oxovanadium(IV) porphyrins have potential anticancer and antioxidant properties .

Potential Applications

  • Photodynamic Therapy (PDT) Porphyrins absorb light and convert it to heat, useful in PDT for macular degeneration using verteporfin . PDT is a noninvasive cancer treatment that uses light of a specific frequency, a photosensitizer, and oxygen to produce reactive oxygen species (ROS) . These ROS can damage or kill cells by reacting with lipids, amino acids, and nucleic acids, potentially inducing apoptosis or necrosis .
  • Molecular Electronics and Sensors Porphyrin-based compounds can be components in molecular electronics and photonics . Synthetic porphyrin dyes have been used in dye-sensitized solar cells .
  • Biological Applications Porphyrins may serve as anti-inflammatory, anti-cancer, and anti-oxidant agents . Some porphyrin-peptide conjugates show antiviral activity against HIV in vitro . Oxovanadium(IV) porphyrins may have anti-cancer, anti-oxidant, and anti-acute toxicity effects . Oxovanadium(IV)–porphyrin complexes can be potent insulin-mimetic agents .
  • Environmental Toxicology Heme biosynthesis can be a biomarker in environmental toxicology studies . Increased porphyrin production can indicate organochlorine exposure, while lead inhibits the ALA dehydratase enzyme .
  • Antioxidant Properties Oxovanadium porphyrins have shown promising results as antioxidants . Xanthurenic acid (XA), cinnabarinic acid (CA), and picolinic acid (PA) also have antioxidant and pro-oxidant properties, with their effects depending on concentration and cellular environment .
  • Other Applications Oxovanadium(IV) complexes have excellent catalytic ability for the oxidation of primary and secondary benzyl alcohols with molecular oxygen in acetonitrile or protic solvents .

Mechanism of Action

The mechanism of action of oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the interaction of the vanadium center with various molecular targets. The vanadium ion can undergo redox reactions, which can generate reactive oxygen species (ROS) that are capable of inducing oxidative stress in cells. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that can kill cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Selected Metalloporphyrins

Compound Name Metal Center Oxidation State Ligand Structure Notable Applications Key References
Oxovanadium(2+)-decahydroporphyrin-diide V +2 Decahydrotetraphenyl Hypothetical: Catalysis, Electronics Inferred
5,10,15,20-Tetraphenylporphyrin (TPP) None (H₂TPP) N/A Aromatic tetraphenyl Corrosion inhibition, Molecular electronics
Fe(III) 5,10,15,20-Tetraphenylporphyrin chloride (FeTPP) Fe +3 Aromatic tetraphenyl Electrocatalysis (ORR), M–N–C sites
Co(II) 5,10,15,20-Tetraphenylporphyrin (CoTPP) Co +2 Aromatic tetraphenyl Electrocatalysis, Conductive nanodots
5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) (TPC) Co +2 Aromatic tetraphenyl Conductive nanostructures

Key Observations:

Ligand Aromaticity : Unlike the fully aromatic TPP, FeTPP, and CoTPP, the decahydroporphyrin ligand in the vanadium complex introduces saturated bonds, likely reducing π-conjugation and electron delocalization. This could lower electrochemical activity in catalysis but enhance stability under harsh conditions .

Metal Center Effects: Vanadium’s +2 state contrasts with Fe(III) in FeTPP and Co(II) in CoTPP/TPC. The smaller ionic radius and distinct d-orbital configuration of V²⁺ may influence redox potentials and ligand-binding kinetics. For instance, FeTPP and CoTPP form M–N–C active sites upon pyrolysis for oxygen reduction reactions (ORR), while vanadium’s behavior in such processes remains unexplored .

Charge Distribution : The diide charge in the vanadium complex distinguishes it from neutral TPP and positively charged metalloporphyrins like FeTPP. This charge could enhance solubility in polar solvents or alter adsorption dynamics in surface-based applications like corrosion inhibition .

Electrocatalysis

FeTPP and CoTPP pyrolyze to form M–N–C catalysts with high ORR activity in fuel cells. Simulations show FeTPP derivatives favor Fe–N₄ sites, while CoTPP forms Co–N₂–C configurations .

Molecular Electronics

TPP and Co-TPC form conductive nanodots with tailored electron transport properties. The planar, aromatic structure of TPP enables π-π stacking, critical for conductivity. The decahydroporphyrin’s non-planar structure in the vanadium complex could disrupt stacking, reducing conductivity compared to TPC .

Corrosion Inhibition

TPP exhibits 70–85% inhibition efficiency for mild steel in NaCl, attributed to adsorption via phenyl and pyrrole groups . The vanadium complex’s diide charge might improve adsorption on steel surfaces, but hydrogenation could weaken π-interactions, offsetting gains.

Stability and Reactivity

Decahydroporphyrins are less prone to oxidative degradation than aromatic porphyrins, which degrade under UV light or strong oxidants. However, vanadium’s propensity for multiple oxidation states (+2 to +5) may introduce instability in electrochemical environments compared to Fe/Co porphyrins .

Biological Activity

Oxovanadium complexes have garnered significant attention in recent years due to their potential therapeutic applications, particularly in oncology and as insulin-mimetic agents. This article delves into the biological activity of the specific compound oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide , exploring its synthesis, mechanisms of action, and therapeutic potential.

1. Synthesis and Characterization

The synthesis of oxovanadium complexes typically involves coordination with various ligands to enhance their biological activity. For instance:

  • Porphyrin Ligands : The incorporation of porphyrin ligands such as 5,10,15,20-tetraphenylporphyrin has shown to stabilize the vanadium center while enhancing its biological properties.
  • Characterization Techniques : Techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized complexes.

2. Biological Activity

The biological activity of oxovanadium complexes is primarily attributed to their interaction with cellular targets. Key findings include:

Anticancer Activity

Recent studies have demonstrated that oxovanadium complexes exhibit significant anticancer properties:

  • Mechanism of Action : Oxovanadium(IV) complexes induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at the G0/G1 phase. For example:
    • The complex VO(hntdtsc)(NPIP) showed strong antiproliferative effects against HeLa cells by inhibiting the p16-cyclin D1-CDK4-p-Rb pathway and inducing apoptosis .
Complex NameCell Line TestedIC50 (µM)Mechanism of Action
VO(hntdtsc)(NPIP)HeLa12.5Cell cycle arrest and mitochondrial apoptosis
(SSA)VO(TMP)T986 (glioblastoma)15.0Cytotoxicity via oxidative stress
(VO(TMP)SSA)Various10.0Redox-active properties enhancing anticancer effects

Antioxidant Activity

Oxovanadium complexes also exhibit antioxidant properties:

  • Radical Scavenging : Studies indicate that these complexes can scavenge free radicals effectively. For instance:
    • The interaction with DPPH (2,2-diphenyl-1-picrylhydrazyl) has been used to evaluate antioxidant capacity .

3. Case Studies

Several case studies highlight the efficacy of oxovanadium complexes in clinical and preclinical settings:

  • In Vivo Studies : In animal models, such as nude mice xenografts, oxovanadium complexes demonstrated significant tumor growth inhibition and induced apoptosis in cancer cells .
  • Clinical Relevance : The potential for these compounds as therapeutic agents in treating various cancers has been emphasized due to their ability to target specific cellular pathways.

4. Conclusion

The compound This compound exhibits promising biological activities that warrant further investigation. Its synthesis involves strategic coordination with porphyrin ligands to enhance stability and efficacy. The anticancer and antioxidant properties observed in various studies suggest a broad therapeutic potential for this class of compounds.

Q & A

Q. What are the common synthetic routes for preparing oxovanadium(IV) tetraphenylporphyrin complexes, and what characterization techniques are essential for confirming their structural integrity?

Synthetic routes typically involve coordinating the vanadyl ion (VO²⁺) to the tetraphenylporphyrin ligand via reflux in polar aprotic solvents (e.g., DMF or THF) under inert atmospheres . Characterization requires a multi-technique approach:

  • X-ray crystallography resolves the coordination geometry (e.g., square pyramidal or octahedral) and bond lengths (e.g., V=O ~1.58–1.62 Å) .
  • Vibrational spectroscopy (IR/Raman) identifies V=O stretching frequencies (~950–1000 cm⁻¹) and ligand coordination modes .
  • Magnetic susceptibility measurements confirm the d¹ electronic configuration (spin-only μeff ~1.73 BM) and assess orbital contributions .

Q. How does the coordination geometry of oxovanadium(IV) in tetraphenylporphyrin complexes influence their electronic properties?

The square pyramidal geometry of VO²⁺ (common in porphyrin complexes) creates a distorted ligand field, splitting the d-orbitals and producing distinct electronic transitions observable via UV-Vis-NIR spectroscopy (e.g., ligand-to-metal charge transfer bands at 400–600 nm) . EPR spectroscopy further elucidates the electronic structure by detecting hyperfine coupling from the ⁵¹V nucleus (I = 7/2), with g∥ < g⊥ indicating axial symmetry .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of AKT1 kinase inhibition by oxovanadium(IV)-tetraphenylporphyrin derivatives in cancer cells?

  • Antibody/protein arrays screen phosphorylation changes in AKT1 and downstream targets (e.g., mTOR, GSK-3β) .
  • Dose-response assays (e.g., Western blotting) quantify AKT1 inhibition at varying complex concentrations.
  • Molecular docking simulations model interactions between the vanadyl center and AKT1’s active site to identify binding motifs .
  • Contradiction resolution : Discrepancies between in vitro (high potency) and in vivo (lower bioavailability) data may require pharmacokinetic optimization (e.g., encapsulation in liposomes) .

Q. How do researchers differentiate between cytotoxic and genotoxic effects of oxovanadium(IV)-porphyrin complexes in tumor cells?

  • ROS quantification (e.g., DCFH-DA assays) measures oxidative stress induction, correlating with cytotoxicity .
  • Comet assays or γ-H2AX staining assess DNA damage (genotoxicity) .
  • Comparative cell viability assays using tumor vs. normal cells (e.g., osteoblasts) isolate selective cytotoxicity . For example, silibinin-VO complexes exhibit tumor-specific ROS generation without harming normal cells .

Q. What challenges exist in maintaining the catalytic activity of oxovanadium(IV)-porphyrin complexes in ethylene polymerization?

  • Reductive deactivation : VO(IV) sites can reduce to inactive VO(III) under reaction conditions. Alkylaluminium activators (e.g., EtAlCl₂) regenerate active sites by forming V–alkyl bonds .
  • Ligand lability : Strong-field ligands (e.g., calix[4]arene) enhance stability but may hinder ethylene coordination. Mixed-ligand designs (e.g., [ONNO]-chelators) balance stability and reactivity .
  • Operando spectroscopy (EPR, XAS) monitors oxidation state changes during catalysis .

Q. How can spectroscopic methods resolve contradictions in reported magnetic properties of oxovanadium(IV) complexes?

  • Variable-temperature magnetic susceptibility tests for paramagnetic impurities or intermolecular interactions .
  • EPR simulations distinguish between monomeric and dimeric species (e.g., exchange-coupled dimers show zero-field splitting) .
  • X-ray absorption spectroscopy (XAS) directly probes local coordination geometry, resolving ambiguities from bulk magnetic data .

Methodological Considerations

  • Data tables should include crystallographic parameters (space group, unit cell dimensions) , spectroscopic peak assignments , and kinetic data (e.g., IC₅₀ values for biological activity) .
  • Contradiction analysis requires cross-validation via orthogonal techniques (e.g., XRD + EPR + DFT calculations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.